1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)-
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Overview
Description
1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- is a complex organic compound with a unique structure that includes a dimethylamino group, an ethoxy group, and a nitroethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- typically involves a multi-step process. One common method is the Claisen-Schmidt reaction, where 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde reacts with acetophenone derivatives . This reaction is followed by cyclocondensation with hydrazine hydrate in the presence of formic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
20079-11-2 |
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Molecular Formula |
C30H32N2O10 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[(E)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H24N2O3.C6H8O7/c1-25(2)17-18-29-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(26(27)28)21-11-7-4-8-12-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b24-23+; |
InChI Key |
BXPYIGYEBLKLDU-XMXXDQCKSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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